molecular formula C39H64N4O16 B2394024 (E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide CAS No. 66081-36-5

(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide

カタログ番号: B2394024
CAS番号: 66081-36-5
分子量: 844.9 g/mol
InChIキー: ZOCXUHJGZXXIGQ-NPXWYGMKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tunicamycin C1 is a nucleoside that is one of the homologues in the mixture that is tunicamycin, characterised by a 14-methylpentadec-2-enoyl fatty acyl substituent on the amino group of the tunicamine moiety. It has a role as an antimicrobial agent, a bacterial metabolite and a marine metabolite.
tunicamycin VII is a natural product found in Streptomyces chartreusis and Streptomyces xinghaiensis with data available.

科学的研究の応用

Synthesis and Characterization

  • Xiong Jing (2011) conducted studies on the synthesis of related compounds, highlighting the methods used in creating substances with anti-tumor activities. Their research delves into the synthesis of specific enantiomers and explores their selective anti-tumor activities (Xiong Jing, 2011).
  • A similar study by Xiong Jing (2011) synthesized enantiomers of a related compound, focusing on the use of 5-flurouracil-1-yl acetic acid and other reagents, and characterizing the final products using various spectroscopic techniques (Xiong Jing, 2011).

Antimicrobial Activities

  • Pratibha Sharma, Shikha Sharma, and N. Rane (2004) explored the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which included studies on antimicrobial activities against Gram-positive and Gram-negative bacteria. They also examined the quantitative structure-activity relationship (Pratibha Sharma et al., 2004).

Antitumor and Anti-inflammatory Activities

  • A. P. Nikalje, N. Hirani, and R. Nawle (2015) synthesized a series of novel compounds evaluated for anti-inflammatory activity using in vitro and in vivo models. Their research is pivotal in understanding the potential therapeutic applications of these compounds (A. P. Nikalje et al., 2015).
  • Asmaa M. Fahim, M. S. Elshikh, and N. M. Darwish (2019) conducted a study on pyrimidiopyrazole derivatives, examining their antitumor activity and molecular docking. This research provides insight into the interaction of these compounds with biological targets and their potential therapeutic applications (Asmaa M. Fahim et al., 2019).

特性

CAS番号

66081-36-5

分子式

C39H64N4O16

分子量

844.9 g/mol

IUPAC名

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide

InChI

InChI=1S/C39H64N4O16/c1-20(2)14-12-10-8-6-4-5-7-9-11-13-15-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(3)45)31(51)30(50)24(19-44)57-37)18-22(46)35-33(53)34(54)36(58-35)43-17-16-26(48)42-39(43)55/h13,15-17,20,22-24,27-38,44,46,49-54H,4-12,14,18-19H2,1-3H3,(H,40,45)(H,41,47)(H,42,48,55)/b15-13+/t22-,23-,24-,27-,28-,29+,30-,31-,32-,33+,34-,35-,36-,37-,38+/m1/s1

InChIキー

ZOCXUHJGZXXIGQ-NPXWYGMKSA-N

異性体SMILES

CC(C)CCCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O

SMILES

CC(C)CCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

正規SMILES

CC(C)CCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。